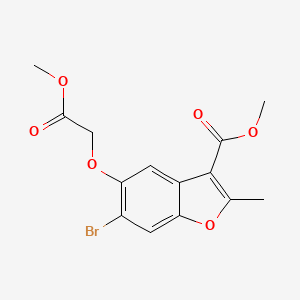

Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at the C6 position, a methoxy-oxoethoxy substituent at C5, and a methyl ester group at the C3 position of the benzofuran core. This compound is synthesized via sequential halogenation and alkoxylation reactions starting from 5-hydroxy-2-methylbenzofuran precursors . Its structural complexity arises from the strategic placement of electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions. X-ray crystallography and $ ^1 \text{H-NMR} $ spectroscopy are commonly employed to confirm its stereochemistry and purity .

Properties

IUPAC Name |

methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO6/c1-7-13(14(17)19-3)8-4-11(20-6-12(16)18-2)9(15)5-10(8)21-7/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNPBJUDIDUVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a benzofuran derivative followed by esterification and methoxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Esterification: The ester group in the compound can undergo transesterification reactions in the presence of alcohols and acid catalysts, leading to the formation of different esters.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been investigated for its pharmacological properties, particularly in the context of drug design and development. Its structural motifs allow for the exploration of various biological activities:

Anticancer Activity

Research indicates that compounds with benzofuran structures exhibit anticancer properties. Studies have shown that derivatives of benzofuran can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various studies. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Synthesis and Methodology

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These synthetic methodologies are advantageous due to their efficiency in generating complex molecules from simple starting materials.

Multicomponent Reactions

Multicomponent reactions allow for the rapid assembly of diverse chemical libraries, facilitating high-throughput screening for biological activity. The application of MCRs in synthesizing this compound highlights its potential in drug discovery processes.

Pharmacological Studies

Pharmacological evaluations have focused on understanding the compound's interaction with biological targets:

Target Identification

Identifying specific molecular targets is crucial for understanding the mechanism of action of this compound. Studies utilizing techniques such as molecular docking and structure-activity relationship (SAR) analysis are essential for optimizing its pharmacological profile.

Case Studies

Several case studies have documented the efficacy of similar benzofuran derivatives in preclinical models. For instance, compounds exhibiting structural similarities have shown promise in inhibiting specific cancer cell lines, suggesting that this compound could also possess similar activities.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues and Substituent Effects

Key Observations

- Substituent Position and Bioactivity : Bromination at C5 (Compound 4) or C6 (Target Compound) modulates cytotoxicity. Compound 4 exhibits significant cytotoxicity against cancer cells, whereas bromination at C6 in the target compound may reduce this effect due to steric or electronic differences .

- Alkoxy Chain Modifications: Replacing the methoxy-oxoethoxy group (Target Compound) with a diethylaminoethoxy chain (Compound 5) enhances antifungal activity, suggesting that basic amino groups improve membrane penetration .

- Aryl vs.

Physicochemical Properties

- Solubility : Ethyl ester derivatives (e.g., Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)... ) exhibit higher lipophilicity (calculated LogP ~3.5) compared to methyl esters (LogP ~2.8), impacting bioavailability.

- Stability : Brominated compounds generally show greater stability under acidic conditions than their chlorinated counterparts, as seen in related benzofuran derivatives .

Biological Activity

Methyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 315237-38-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its antiproliferative, antibacterial, and antioxidative properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H13BrO6

- Molecular Weight : 356.16 g/mol

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzofuran have shown selective activity against breast cancer cell lines (e.g., MCF-7).

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT 116 | 3.7 |

| Compound C | HEK 293 | 5.3 |

| Methyl 6-bromo... | TBD | TBD |

The IC50 values indicate the concentration required for 50% inhibition of cell viability, with lower values representing higher potency. The presence of methoxy and hydroxy substituents has been linked to enhanced biological activity, particularly in compounds targeting oxidative stress pathways .

Antibacterial Activity

Antibacterial properties are another area of interest for this compound. Similar benzofuran derivatives have demonstrated effectiveness against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for effective compounds was reported at around 8 µM, indicating a strong antibacterial potential.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| Compound D | E. faecalis | 8 |

| Compound E | S. aureus | TBD |

| Compound F | E. coli | TBD |

Antioxidative Activity

The antioxidative capacity of this compound has been evaluated in several studies. Compounds with similar structures have shown significant ability to scavenge free radicals and reduce oxidative stress markers in vitro.

Table 3: Antioxidative Activity Comparison

| Compound | Method Used | Result |

|---|---|---|

| Compound G | DPPH Scavenging Assay | Effective |

| Compound H | ABTS Assay | Effective |

| Methyl 6-bromo... | TBD | TBD |

These findings suggest that the compound may play a role in protecting cells from oxidative damage, potentially contributing to its antiproliferative effects .

Case Studies and Research Findings

In a recent study, various derivatives of benzofuran were synthesized and tested for their biological activities. The research highlighted that the introduction of electron-donating groups significantly enhanced both the antioxidative and antiproliferative activities of these compounds. For example, a derivative with two hydroxy groups showed superior activity against breast cancer cells compared to other tested compounds .

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

- Monitoring by TLC and characterization via , , and HRMS.

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer :

X-ray crystallography is the gold standard:

Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane.

Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL for structure solution and refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

Visualization : ORTEP-3 for generating thermal ellipsoid diagrams .

Q. Example Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| R-factor | < 0.05 |

Advanced: How can regioselectivity in halogenation at the benzofuran core be controlled?

Methodological Answer :

Regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methoxy) direct electrophilic bromination to para positions.

- Steric Hindrance : Bulky substituents at C2 (methyl group) disfavor substitution at adjacent positions.

- Reagent Choice : NBS in non-polar solvents (CCl₄) favors radical mechanisms for C6 bromination .

Q. Validation :

- coupling constants and NOESY to confirm substitution patterns.

- X-ray crystallography for unambiguous positional assignment .

Advanced: How can contradictions between spectroscopic data and computational modeling be resolved?

Q. Methodological Answer :

Cross-Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09, B3LYP/6-31G** basis set).

Dynamic Effects : Consider rotameric equilibria using variable-temperature NMR.

Crystallographic Proof : Resolve ambiguities (e.g., tautomerism) via X-ray structures .

Example : Discrepancies in carbonyl group chemical shifts may arise from solvent polarity effects, requiring correction factors in DFT models.

Advanced: What strategies optimize reaction yields for introducing the 2-methoxy-2-oxoethoxy side chain?

Q. Methodological Answer :

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyls during etherification .

Catalysis : Employ Mitsunobu conditions (DIAD, PPh₃) for stereocontrol.

Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the glycolate intermediate.

Q. Yield Data :

| Condition | Yield (%) |

|---|---|

| Mitsunobu (THF) | 78 |

| SN2 (DMF, K₂CO₃) | 52 |

Advanced: How is the stability of this compound assessed under varying experimental conditions?

Q. Methodological Answer :

Thermal Stability : TGA/DSC analysis (decomposition onset >200°C).

Photostability : Exposure to UV light (254 nm) with HPLC monitoring for degradation products.

Hydrolytic Stability : Incubation in buffered solutions (pH 1–13) followed by LC-MS analysis .

Key Finding : The ester group is susceptible to basic hydrolysis (pH >10), requiring anhydrous storage.

Advanced: What computational methods predict the pharmacological potential of benzofuran derivatives?

Q. Methodological Answer :

Molecular Docking : AutoDock Vina for binding affinity estimation against targets (e.g., COX-2, kinases).

QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity.

ADMET Prediction : SwissADME for bioavailability and toxicity screening .

Example : Substituents at C5 (e.g., methoxyethoxy) enhance membrane permeability.

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How are mechanistic pathways elucidated for benzofuran derivatization reactions?

Q. Methodological Answer :

Kinetic Studies : Monitor reaction progress via in situ IR or NMR.

Isotopic Labeling : -labeling to track etherification steps.

DFT Calculations : Identify transition states and intermediates (e.g., Gibbs free energy profiles) .

Advanced: How does crystallographic data inform solid-state reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.